アルモレキサント
概要
説明
Almorexant, also known by its development code ACT-078573, is a compound that acts as a competitive antagonist of the orexin receptors OX1 and OX2. It was initially developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia. The compound was designed to promote better quality sleep with fewer side effects compared to traditional benzodiazepines and Z-drugs .
科学的研究の応用
作用機序
アルモレキサントは、オレキシン受容体 OX1 と OX2 を競合的に阻害することで、その効果を発揮します。オレキシン受容体は、覚醒と覚醒の調節に関与しています。 これらの受容体をブロックすることで、アルモレキサントはオレキシンペプチドの活性を低下させ、睡眠の増加と運動活性の低下につながります . この化合物は、オレキシン受容体から非常にゆっくりと解離するため、作用時間が長くなる可能性があります .
類似化合物:
スボレキサント: 不眠症の治療に使用されるもう1つのデュアルオレキシン受容体拮抗薬。
レムボレキサント: ナルコレプシーまたはカタプレクシーを引き起こす可能性が低い不眠症の治療に有効性が示されているデュアルオレキシン受容体拮抗薬.
ダリドレキサント: 原発性不眠症に対して検証されている、より新しいオレキシン受容体拮抗薬.
アルモレキサントの独自性: アルモレキサントは、臨床試験で開発および試験された最初のデュアルオレキシン受容体拮抗薬の1つでした。そのユニークな作用機序と、副作用が少ない、より質の高い睡眠を促進する可能性は、従来の睡眠薬とは異なります。 肝臓の安全性に関する懸念のために、開発は中止されました .
生化学分析
Biochemical Properties
Almorexant selectively inhibits the functional consequences of OX1 and OX2 orexin receptor activation, such as intracellular Ca2+ mobilization . It has high affinity and almost equal nanomolar potency at OX1Rs and OX2Rs . It interacts with these receptors and blocks signaling of orexin-A and orexin-B peptides .
Cellular Effects
Almorexant has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle, at peak endogenous orexin tone . It stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .
Molecular Mechanism
Almorexant acts as a competitive antagonist of the OX1 and OX2 orexin receptors . It reversibly blocks signaling of orexin-A and orexin-B peptides . It totally blocked the intracellular Ca2+ signal pathway .
Temporal Effects in Laboratory Settings
Almorexant is rapidly absorbed and distributed and shows no tendency to accumulate with repeated dosing . It has been shown to have a sleep-promoting effect which resembles physiological sleep; this could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .
Dosage Effects in Animal Models
In animal models, Almorexant has been shown to reduce the volume of tumors . It can help rats to be fully capable of spatial and avoidance learning . Almorexant dose-dependently induced sleep in wild-type (WT) and OX1R KO mice, whereas it was devoid of effects in OX2R KO or double OXR KO mice .
Metabolic Pathways
Almorexant is metabolized in the liver
Transport and Distribution
準備方法
合成経路および反応条件: アルモレキサントの合成には、いくつかの重要なステップが含まれています。注目すべき方法の 1 つは、イリジウム触媒による不斉分子内アリルアミド化によるエナンチオ選択的合成です。 このプロセスには、キラルなテトラヒドロイソキノリンコア構造の調製、それに続く室温での酸化ヘック反応、ヒドラジン媒介の有機触媒による還元が含まれます .
工業生産方法: アルモレキサントの工業生産方法は、パブリックドメインでは広く文書化されていません。合成は通常、上記合成経路の大規模な適用を伴い、収率と純度が最適化されます。
化学反応の分析
反応の種類: アルモレキサントは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を変え、薬理学的特性を変化させる可能性があります。
還元: この反応は、ケトンをアルコールなどの特定の官能基を還元するために使用できます。
置換: この反応は、ある官能基を別の官能基と置換することを伴い、化合物の活性を修飾するのに役立ちます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
置換: 一般的な試薬には、さまざまな条件下でのハロゲンと求核剤が含まれます。
主な生成物: これらの反応によって形成される主な生成物は、関与する特定の官能基と使用される条件によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。
4. 科学研究の用途
化学: オレキシン受容体拮抗作用とその睡眠調節への影響を研究するためのモデル化合物として役立ちます。
生物学: 研究は、睡眠覚醒調節、依存症、ストレスに関与するオレキシンシステムの調節における役割に焦点を当てています.
医学: アルモレキサントは、不眠症やその他の睡眠障害の治療のために調査されました。
産業: 安全性に関する懸念のために開発が中止されましたが、アルモレキサントは、オレキシンシステムとその潜在的な治療的用途を研究するために、研究設定でまだ使用されています.
類似化合物との比較
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A newer orexin receptor antagonist that is being validated for primary insomnia.
Uniqueness of Almorexant: Almorexant was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .
生物活性
Almorexant is a dual orexin receptor antagonist primarily developed for the treatment of insomnia and other sleep disorders. It targets the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which play crucial roles in regulating wakefulness and sleep. This article provides a comprehensive overview of the biological activity of almorexant, including its pharmacological mechanisms, clinical efficacy, and relevant case studies.
Almorexant functions by blocking the action of orexin peptides at both OX1R and OX2R. Orexin signaling is known to promote wakefulness and increase locomotor activity. By antagonizing these receptors, almorexant effectively reduces wakefulness and promotes sleep. Research has demonstrated that:
- Orexin A-induced locomotion is significantly attenuated by almorexant, indicating its effectiveness in reducing activity levels in various species, including humans .
- Almorexant promotes both rapid eye movement (REM) and non-REM sleep in mice, highlighting its dual action on sleep regulation .
Pharmacokinetics
The pharmacokinetic profile of almorexant has been characterized through various studies:
- Absorption and Distribution : Almorexant exhibits a two-compartmental model with a fast distribution half-life (approximately 0.09 hours) and a slow elimination half-life (around 21.51 hours) .
- Dose-Response Relationship : Clinical trials have shown that almorexant demonstrates dose-dependent effects on sleep efficiency, latency to persistent sleep, and wake-after-sleep onset (WASO) .
Clinical Efficacy
Almorexant has been evaluated in several clinical trials focusing on its efficacy in treating primary insomnia:
- Study Findings : In a proof-of-concept study involving 161 patients, doses ranging from 100 mg to 400 mg resulted in significant improvements in sleep parameters compared to placebo. Specifically, reductions in WASO were noted across all doses .
- Elderly Population : A specific study targeting elderly patients indicated that almorexant was well tolerated and effective in improving sleep outcomes, with significant reductions in WASO observed .
Case Study 1: Efficacy in Primary Insomnia
A randomized controlled trial assessed the effects of almorexant on patients with primary insomnia. The results indicated:
- Reduction in WASO : The least-squares mean treatment effects for different doses were significant, with the highest dose (200 mg) showing a mean reduction of 46.5 minutes compared to placebo (p < 0.0001) .
- Increased Total Sleep Time : Each dose group experienced increases in total sleep time compared to placebo, reinforcing almorexant's efficacy as a sleep aid.
Case Study 2: Behavioral Effects on Substance Use
In preclinical studies involving rats:
- Self-Administration Paradigm : Almorexant reduced self-administration of ethanol and sucrose, suggesting potential applications beyond sleep disorders, particularly in addressing addictive behaviors .
- Neuronal Activity Modulation : Recordings from ventral tegmental area neurons showed that orexin A increased neuronal firing rates, which were subsequently blocked by almorexant .
Summary of Findings
Parameter | Almorexant Effect | Significance |
---|---|---|
Sleep Efficiency | Significant improvement | p < 0.0001 |
Latency to Persistent Sleep | Reduced latency with higher doses | Significant at 200 mg |
Wake-after-Sleep Onset (WASO) | Dose-dependent reduction | p < 0.0001 |
Tolerance | Well tolerated among participants | Consistent across studies |
特性
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
Record name | Almorexant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almorexant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almorexant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06673 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Almorexant hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOREXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。